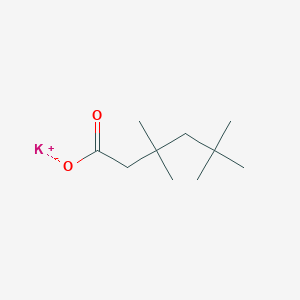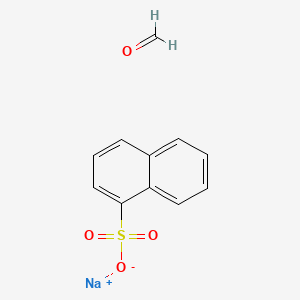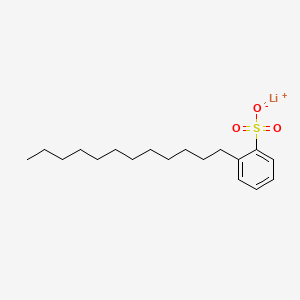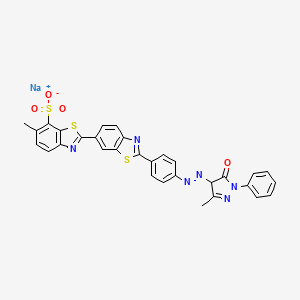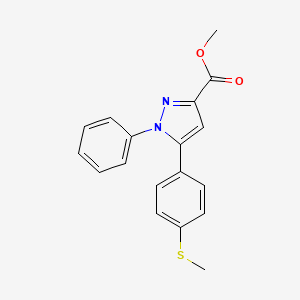![molecular formula C12H10O6 B1629853 [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol CAS No. 76625-61-1](/img/structure/B1629853.png)
[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol , also known as 2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl or PCB-153 , is a chemical compound with the molecular formula C12H4Cl6 . It belongs to the class of polychlorinated biphenyls (PCBs) and consists of a biphenyl core with six chlorine atoms attached at specific positions . The compound’s structure is shown below:
Synthesis Analysis
The synthesis of PCB-153 involves chlorination of biphenyl under controlled conditions. Various methods, including direct chlorination and photochemical chlorination, have been employed to achieve the desired hexachlorination pattern .
Molecular Structure Analysis
PCB-153 exhibits a planar biphenyl backbone with six chlorine atoms symmetrically positioned around it. The hexachloro substitution pattern contributes to its stability and resistance to degradation .
Physical And Chemical Properties Analysis
Mécanisme D'action
Propriétés
IUPAC Name |
5-(2,4,5-trihydroxyphenyl)benzene-1,2,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4,13-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUTZMVCRCJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C2=CC(=C(C=C2O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633974 |
Source


|
| Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
CAS RN |
76625-61-1 |
Source


|
| Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1629772.png)
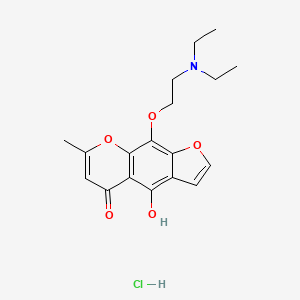
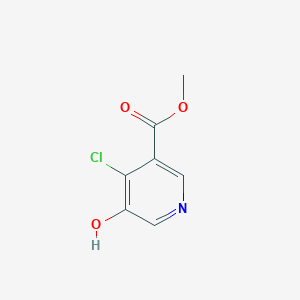
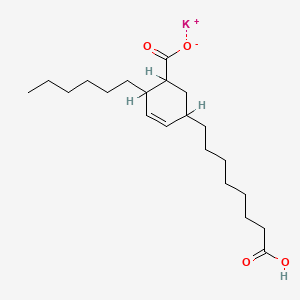
![1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1629777.png)
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629778.png)

